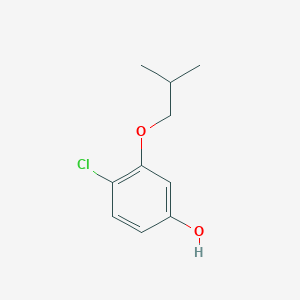

4-Chloro-3-(2-methylpropoxy)phenol

Description

4-Chloro-3-(2-methylpropoxy)phenol is a chlorinated phenolic compound featuring a chlorine atom at the 4-position and a 2-methylpropoxy (isobutoxy) group at the 3-position of the aromatic ring. For instance, etherification reactions involving phenolic hydroxyl groups, such as the synthesis of 4-(benzyloxy)-3-phenethoxyphenol (96% yield via meta-chloroperoxybenzoic acid and KOH-mediated steps) , suggest that similar methods could be applied to this compound. The isobutoxy substituent likely enhances hydrophobicity compared to simpler derivatives like 4-Chloro-3-Methylphenol (C₇H₇ClO, MW 142.58) , impacting solubility and chromatographic behavior .

Properties

IUPAC Name |

4-chloro-3-(2-methylpropoxy)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO2/c1-7(2)6-13-10-5-8(12)3-4-9(10)11/h3-5,7,12H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSRNHHYIUSKYQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=CC(=C1)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-(2-Methylpropoxy)Phenol

The precursor 3-(2-methylpropoxy)phenol can be synthesized via nucleophilic aromatic substitution or alkylation. A representative procedure involves:

Chlorination with Sulfuryl Chloride

Electrophilic chlorination of 3-(2-methylpropoxy)phenol using sulfuryl chloride (SO₂Cl₂) under controlled conditions:

Challenges:

-

Regioselectivity : The 2-methylpropoxy group directs chlorination to ortho (position 4) and para (position 6) sites. Kinetic control at low temperatures favors ortho substitution.

-

Byproducts : 6-Chloro-3-(2-methylpropoxy)phenol and dichlorinated derivatives may form, requiring fractional distillation for removal.

Alkylation of 4-Chloro-3-Hydroxyphenol

Synthesis of 4-Chloro-3-Hydroxyphenol

This intermediate is seldom commercially available, necessitating custom synthesis:

Protection and Alkylation

-

Protection of Hydroxyl Group :

4-Chlororesorcinol’s C1 hydroxyl is protected as a methyl ether using methyl iodide and NaH in THF. -

Alkylation with 2-Methylpropyl Bromide :

The free C3 hydroxyl undergoes alkylation under Mitsunobu conditions (DEAD, PPh₃) or with K₂CO₃ in DMF. -

Deprotection :

The methyl ether is cleaved using BBr₃ in DCM at −78°C.Overall Yield : 60–65% after three steps.

Alternative Pathways and Emerging Methods

Ullmann-Type Coupling

Aryl halides and alcohols can undergo copper-catalyzed coupling, though this method is less explored for phenolic ethers:

Enzymatic Alkylation

Lipase-mediated transesterification offers an eco-friendly alternative, though scalability remains challenging:

Yield : 40–55% after 48 hours.

Comparative Analysis of Methods

Industrial-Scale Considerations

For bulk production, the Direct Chlorination route is preferred due to its simplicity and lower operational costs. Key optimizations include:

-

Continuous Flow Reactors : Enhance heat transfer and minimize byproducts during chlorination.

-

In Situ Quenching : Immediate neutralization of excess SO₂Cl₂ with NaHCO₃ prevents decomposition.

-

Crystallization Solvents : Ethanol/water mixtures (80:20 v/v) yield high-priority crystals with >99% purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(2-methylpropoxy)phenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the chlorinated phenol to the corresponding hydroxy compound.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium thiocyanate are employed under basic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Hydroxy derivatives.

Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Chemistry

4-Chloro-3-(2-methylpropoxy)phenol is utilized as a reagent in organic synthesis. It serves as an intermediate in the production of various chemical compounds including pharmaceuticals and agrochemicals. Its unique structure allows it to participate in nucleophilic substitution reactions, making it valuable in synthetic organic chemistry.

Biology

The compound is studied for its potential antimicrobial and anticancer properties:

- Antimicrobial Activity : Research indicates that this compound disrupts microbial cell membranes. It targets both gram-positive and gram-negative bacteria, as well as fungi, leading to increased permeability and cell death. This property makes it suitable for developing new antimicrobial agents .

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth in cancer models. In vitro studies have shown significant reductions in cell viability across various cancer cell lines, with IC50 values ranging from 10 to 20 µM. Additionally, animal studies have demonstrated reduced tumor sizes in xenograft models of head and neck cancer.

Medicine

In medical applications, this compound is being investigated for its potential use in formulations aimed at treating infections and preserving biological samples. Its antimicrobial properties make it a candidate for inclusion in topical antiseptics and disinfectants.

Industry

This compound is also utilized in the formulation of disinfectants and antiseptics due to its effective antimicrobial properties. Furthermore, it is employed as a preservative in various products such as cosmetics and pharmaceuticals, enhancing product stability against microbial contamination .

In Vitro Studies

A study conducted on various cancer cell lines showed that treatment with this compound significantly reduced cell viability compared to control groups. The results indicated its potential as a therapeutic agent against specific types of cancer.

Animal Models

In xenograft models involving head and neck cancer, administration of the compound resulted in notable reductions in tumor size compared to untreated controls, suggesting its potential utility in oncological therapies.

Toxicological Considerations

While exploring the biological activities of this compound, it is crucial to consider its toxicological profile. Related compounds have shown potential carcinogenicity; therefore, thorough evaluation is necessary before therapeutic applications can be fully realized.

Mechanism of Action

The antimicrobial activity of 4-Chloro-3-(2-methylpropoxy)phenol is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer, causing increased permeability and leakage of cellular contents, ultimately leading to cell death. It targets both gram-positive and gram-negative bacteria, as well as fungi.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

- Lipophilicity: The isobutoxy group in the target compound likely increases its octanol-water partition coefficient (log P) compared to 4-Chloro-3-Methylphenol, affecting its environmental persistence and bioavailability.

- Chromatographic Behavior: 4-Chloro-3-Methylphenol is used as an internal standard in HPLC due to its distinct retention under reverse-phase conditions (C18 column, acetonitrile/water eluent) . The target compound may exhibit longer retention times due to its bulkier substituent.

Table 2: Activity Profiles of Selected Analogs

- Pharmaceutical Intermediates : Analogous structures, such as {4-Chloro-3-[4-(2-cyclohexylethoxy)benzamide]phenyl}acetic acid, are used in prostaglandin receptor antagonist synthesis , suggesting the target compound could serve as a scaffold for drug candidates.

Stability and Reactivity

Chlorophenol derivatives are prone to oxidative coupling reactions. For example, 4-Chloro-3-(4-chlorophenoxy)phenol forms dimeric byproducts under Fenton conditions . The target compound may exhibit similar reactivity, necessitating stabilizers in formulations.

Q & A

Q. How can synthetic routes for 4-Chloro-3-(2-methylpropoxy)phenol be optimized for academic research?

Methodological Answer: Synthetic optimization involves selecting reaction conditions (e.g., temperature, solvent polarity) and purification techniques. For example, a nucleophilic substitution reaction between 4-chloro-3-hydroxyphenol and 2-methylpropyl bromide can be catalyzed by a base (e.g., NaOH) in a polar aprotic solvent (e.g., DMF). Post-reaction purification via column chromatography (petroleum ether/EtOAc gradients) improves yield, as demonstrated in analogous syntheses . Monitoring reaction progress using thin-layer chromatography (TLC) and optimizing stoichiometric ratios (e.g., 1:1.2 molar ratio of phenol to alkylating agent) are critical steps.

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Assign signals based on substituent effects (e.g., deshielding of aromatic protons adjacent to electron-withdrawing groups). For example, the isobutoxy group’s methyl protons appear as a doublet near δ 1.0–1.2 ppm, while the aromatic protons show splitting patterns consistent with substitution .

- FT-IR : Confirm the presence of phenolic -OH (broad peak ~3200–3600 cm⁻¹) and ether C-O (strong band ~1250 cm⁻¹).

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify the molecular ion ([M+H]⁺) and fragmentation patterns.

Q. How can crystallographic data for this compound be obtained and refined?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is ideal. Crystals can be grown via slow evaporation of a saturated EtOAc solution. Use SHELXL for structure refinement, ensuring R-factor convergence below 5%, and ORTEP-3 for visualizing thermal ellipsoids and molecular geometry . Key parameters include bond angles around the isobutoxy group and planarity of the aromatic ring.

Q. What methods ensure purity assessment in academic settings?

Methodological Answer:

- HPLC : Use a C18 column with a UV detector (λ = 254 nm) and mobile phase (acetonitrile/water, 70:30). Compare retention times with a reference standard.

- Elemental Analysis : Validate C, H, N, and Cl content within ±0.3% of theoretical values.

- Melting Point : A sharp range (e.g., 66–68°C) indicates purity, as seen in structurally similar phenols .

Advanced Research Questions

Q. How do density-functional theory (DFT) calculations aid in understanding this compound’s electronic properties?

Methodological Answer: Select hybrid functionals (e.g., B3LYP) that incorporate exact exchange for accurate thermochemical predictions . Basis sets like 6-311++G(d,p) model electron density distribution, particularly for the chloro and isobutoxy substituents. Compare computed HOMO-LUMO gaps with experimental UV-Vis spectra to validate electronic transitions.

Q. How can structure-activity relationships (SAR) be explored for biological applications?

Methodological Answer:

- Bioassays : Test insecticidal activity using larval mortality assays (e.g., against Plutella xylostella), referencing GC-MS-guided compound isolation methods .

- Molecular Docking : Simulate interactions with target proteins (e.g., acetylcholinesterase) using software like AutoDock Vina. Parameterize the chloro and isobutoxy groups as key pharmacophores.

Q. How should researchers resolve contradictions in spectroscopic data?

Methodological Answer:

Q. What strategies improve solubility for formulation studies?

Methodological Answer:

- Co-solvency : Use water-miscible solvents (e.g., PEG-400) to enhance aqueous solubility.

- pH Adjustment : Deprotonate the phenolic -OH (pKa ~9–10) in basic buffers, as demonstrated for similar chlorophenols .

Q. How can degradation pathways be analyzed under controlled conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to heat (60°C), UV light, or oxidative agents (H₂O₂). Monitor degradation via LC-MS to identify byproducts (e.g., quinone derivatives).

- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under ambient conditions.

Q. What collaborative approaches integrate synthesis, computation, and bioactivity data?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.